5-Amino-2-fluoronicotinaldehyde
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Overview
Description
5-Amino-2-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H5FN2O and a molecular weight of 140.12 g/mol It is a derivative of nicotinaldehyde, where the amino group is positioned at the 5th carbon and the fluorine atom at the 2nd carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoronicotinaldehyde typically involves multi-step organic reactions. One common method starts with the fluorination of nicotinaldehyde to introduce the fluorine atom at the 2nd position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and catalytic processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoronicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 5-Amino-2-fluoronicotinic acid
Reduction: 5-Amino-2-fluoronicotinalcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Amino-2-fluoronicotinaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoronicotinaldehyde involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Fluoronicotinaldehyde: Similar structure but lacks the amino group at the 5th position.
2-Amino-5-fluoronicotinaldehyde: Similar structure but with the positions of the amino and fluorine groups reversed.
Uniqueness
5-Amino-2-fluoronicotinaldehyde is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
Molecular Formula |
C6H5FN2O |
---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
5-amino-2-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-3H,8H2 |
InChI Key |
HVXBOQREYSFILD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C=O)F)N |
Origin of Product |
United States |
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